5-(4-bromobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Description
This compound belongs to the tetrahydropyrimidinone class, characterized by a six-membered ring containing two nitrogen atoms and functionalized with a 4-bromobenzoyl group, a 4-methylphenyl substituent, a hydroxyl group, and a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom may influence electronic properties and binding interactions .
Properties
IUPAC Name |
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methylphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2O3/c1-10-2-4-11(5-3-10)15-14(16(26)12-6-8-13(20)9-7-12)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODRQCZEOICID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Variations
The following table summarizes structural differences between the target compound and its analogues:
Impact of Substituents on Properties
- Bromine vs.
- Aryl Group Position : The 4-methylphenyl group in the target compound is less electron-withdrawing than the 4-nitrophenyl or 3-nitrophenyl groups in analogues, which could reduce reactivity but improve metabolic stability .
- Trifluoromethyl Group : Present in all listed compounds, this group consistently improves lipophilicity and resistance to oxidative metabolism .
- Heterocyclic Modifications : The 2-furyl group in one analogue () introduces conformational rigidity, while the thiophene-2-carbonyl group () may enhance π-π stacking interactions .
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